

analytical methods for the detection of 4-Hydroxy-5-methoxyisophthalaldehyde

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Compound of Interest

Compound Name: 4-Hydroxy-5-methoxyisophthalaldehyde

Cat. No.: B188476

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An Application Note and Protocol for the Analytical Detection of **4-Hydroxy-5-methoxyisophthalaldehyde**

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and professionals in drug development on the analytical methods for the detection, quantification, and characterization of **4-Hydroxy-5-methoxyisophthalaldehyde**. This guide emphasizes not just the procedural steps but also the scientific rationale behind the selection of methodologies and parameters, ensuring robust and reliable results.

Introduction and Significance

4-Hydroxy-5-methoxyisophthalaldehyde, also known as 5-Formylvanillin, is an aromatic aldehyde with the chemical formula $C_9H_8O_4$ and a molecular weight of 180.16 g/mol ^[1] Its structure, featuring hydroxyl, methoxy, and two formyl functional groups, makes it a significant molecule in various chemical syntheses. As a derivative of vanillin, it can be a key intermediate or a potential impurity in manufacturing processes. Accurate and precise analytical methods are therefore crucial for quality control, impurity profiling, and pharmacokinetic studies.

Table 1: Physicochemical Properties of **4-Hydroxy-5-methoxyisophthalaldehyde**

Property	Value	Source
CAS Number	2931-90-0	[2] [3]
Molecular Formula	C ₉ H ₈ O ₄	[2] [1]
Molecular Weight	180.16 g/mol	[2] [4]
IUPAC Name	4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde	[2]
Synonyms	5-Formylvanillin, 4-Hydroxy-5-methoxy-1,3-benzenedicarbaldehyde	[2] [1] [3]
Appearance	Light yellow to yellow solid	[1]
Melting Point	119-121 °C	[1]
Boiling Point	308.2±42.0 °C (Predicted)	[1]
LogP	1.48	[3]
Storage	2-8°C, under an inert atmosphere	[1]

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification of **4-Hydroxy-5-methoxyisophthalaldehyde** due to its high resolution, sensitivity, and reproducibility. A reverse-phase (RP) method is particularly well-suited for this moderately polar analyte.

Principle of the Method

In reverse-phase HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. **4-Hydroxy-5-methoxyisophthalaldehyde**, being moderately polar, will partition between the two phases. Its retention on the column is controlled by the precise composition of the mobile phase. Detection

is commonly achieved using a UV-Vis or Photodiode Array (PDA) detector, leveraging the chromophoric nature of the aromatic aldehyde.

Experimental Protocol: Reverse-Phase HPLC

Instrumentation:

- HPLC system with a binary or quaternary pump
- Autosampler
- Column oven
- UV-Vis or PDA detector

Materials:

- Column: A C18 column (e.g., Newcrom R1 or equivalent), 4.6 x 150 mm, with 3 μ m or 5 μ m particle size.[\[3\]](#)
- Mobile Phase A: Deionized water with 0.1% phosphoric acid (for standard UV detection) or 0.1% formic acid (for MS compatibility).[\[3\]](#)
- Mobile Phase B: Acetonitrile (HPLC grade).
- Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).
- Standard: A certified reference standard of **4-Hydroxy-5-methoxyisophthalaldehyde**.[\[5\]](#)

Procedure:

- Standard Preparation: Accurately weigh and dissolve the **4-Hydroxy-5-methoxyisophthalaldehyde** standard in the sample diluent to prepare a stock solution of 1 mg/mL. Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 μ g/mL).
- Sample Preparation: Dissolve the sample containing the analyte in the sample diluent to an expected concentration within the calibration range. Filter the sample through a 0.45 μ m

syringe filter before injection.

- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 30 $^{\circ}$ C
 - Detection Wavelength: Determined by scanning the UV spectrum of the standard (typically around 254 nm or 280 nm).
 - Gradient Elution:
 - 0-2 min: 20% B
 - 2-10 min: 20% to 80% B
 - 10-12 min: 80% B
 - 12-13 min: 80% to 20% B
 - 13-18 min: 20% B (re-equilibration)

Data Analysis:

- Identify the peak corresponding to **4-Hydroxy-5-methoxyisophthalaldehyde** by comparing its retention time with that of the standard.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Quantify the amount of the analyte in the sample using the regression equation from the calibration curve.

Caption: HPLC workflow for the quantification of **4-Hydroxy-5-methoxyisophthalaldehyde**.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

GC-MS is a powerful technique for the identification of **4-Hydroxy-5-methoxyisophthalaldehyde**, especially in complex matrices. It provides excellent separation and structural information from the mass spectrum.

Principle of the Method

GC separates volatile and semi-volatile compounds in a gaseous mobile phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint. For compounds with low volatility or polar functional groups like the hydroxyl group in **4-Hydroxy-5-methoxyisophthalaldehyde**, derivatization (e.g., silylation) may be necessary to improve thermal stability and chromatographic behavior.^[6]

Experimental Protocol: GC-MS Analysis

Instrumentation:

- Gas chromatograph with a split/splitless injector
- Mass selective detector (MSD)

Materials:

- Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium (99.999% purity).
- Sample Solvent: Dichloromethane or ethyl acetate.
- (Optional) Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

Procedure:

- Sample Preparation:
 - Extract the analyte from the sample matrix using a suitable solvent.
 - Concentrate the extract to approximately 1 mg/mL.
 - (If derivatizing): Evaporate 100 μ L of the extract to dryness under a stream of nitrogen. Add 50 μ L of BSTFA and 50 μ L of pyridine, cap the vial, and heat at 70 $^{\circ}$ C for 30 minutes.
- GC-MS Conditions:
 - Injector Temperature: 250 $^{\circ}$ C
 - Injection Mode: Splitless (for trace analysis) or Split (10:1 ratio for higher concentrations).
 - Oven Temperature Program:
 - Initial temperature: 120 $^{\circ}$ C, hold for 2 min.
 - Ramp: 10 $^{\circ}$ C/min to 280 $^{\circ}$ C.
 - Hold: 5 min at 280 $^{\circ}$ C.
 - Carrier Gas Flow: 1.2 mL/min (constant flow mode).
 - MS Transfer Line Temperature: 280 $^{\circ}$ C
 - Ion Source Temperature: 230 $^{\circ}$ C
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Scan Range: 50-400 m/z.

Data Analysis:

- Identify the peak of interest in the total ion chromatogram (TIC).
- Compare the resulting mass spectrum with a reference library (e.g., NIST) to confirm the identity of **4-Hydroxy-5-methoxyisophthalaldehyde**.^[7] The spectrum of the unknown

compound is compared with the known components stored in the library.[7]

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Sources

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